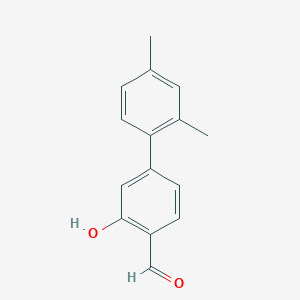

5-(2,4-Dimethylphenyl)-2-formylphenol

Description

Properties

IUPAC Name |

4-(2,4-dimethylphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-3-6-14(11(2)7-10)12-4-5-13(9-16)15(17)8-12/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSIBCQRMFECEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70685065 | |

| Record name | 3-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261918-71-1 | |

| Record name | 3-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The 2,4-dimethylphenyl group is introduced through a palladium-catalyzed coupling reaction. Starting with 5-bromophenol , the bromine atom is replaced by a 2,4-dimethylphenyl group using 2,4-dimethylphenylboronic acid under Suzuki conditions.

Procedure :

-

5-Bromophenol (1.0 equiv), 2,4-dimethylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv) are combined in a degassed mixture of dioxane and water (4:1).

-

The reaction is heated at 80–90°C for 12–24 hours under nitrogen.

-

Post-reaction, the mixture is extracted with ethyl acetate, dried over MgSO₄, and purified via silica gel chromatography to yield 5-(2,4-Dimethylphenyl)phenol (75–85% yield).

Key Data :

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.88 (d, J = 8.4 Hz, 1H, ArH), 6.78 (s, 1H, ArH), 5.45 (s, 1H, OH), 2.35 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).

Alternative Methods and Optimization

Friedel-Crafts Alkylation

An alternative route involves Friedel-Crafts alkylation of phenol with 2,4-dimethylbenzyl chloride. However, this method suffers from poor regioselectivity and is less favored.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3, and halogenation with Br2 or Cl2.

Major Products Formed

Oxidation: 5-(2,4-Dimethylphenyl)-2-carboxyphenol.

Reduction: 5-(2,4-Dimethylphenyl)-2-hydroxymethylphenol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(2,4-Dimethylphenyl)-2-formylphenol has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 5-(2,4-Dimethylphenyl)-2-formylphenol, differing primarily in substituents and core frameworks:

Key Observations:

- Functional Groups: The formyl group in this compound enhances its reactivity in condensation reactions, unlike the thiadiazole or triazine analogs .

- Bioactivity: Thiadiazole derivatives exhibit pronounced antimicrobial properties, while the cyclohexanedione derivative (Compound 4) is used in metabotropic glutamate receptor modulation .

- Synthetic Utility : The s-triazine derivatives are employed in materials science for UV stabilization, contrasting with the medicinal focus of the target compound .

Physicochemical Properties

Q & A

Q. What are the common synthetic routes for 5-(2,4-Dimethylphenyl)-2-formylphenol, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Suzuki-Miyaura Cross-Coupling : To construct the biphenyl backbone. For example, coupling a 2,4-dimethylphenylboronic acid with a halogenated phenolic precursor under palladium catalysis .

Formylation : Introduce the formyl group via directed ortho-metalation (DoM) followed by reaction with a formylating agent (e.g., DMF/POCl₃) or Vilsmeier-Haack reaction .

- Critical Conditions :

- Catalyst Selection : Pd(PPh₃)₄ for Suzuki coupling.

- Temperature Control : Maintain 80–100°C during cross-coupling.

- Protection of Phenolic -OH : Use acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions during formylation .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- Notes : Coupling patterns in ¹H NMR distinguish aromatic protons (e.g., dimethylphenyl substituents).

Q. How can X-ray crystallography resolve the molecular structure of this compound?

- Methodological Answer :

- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures). Challenges include polymorphism due to flexible formyl group .

- Refinement : SHELXL (via SHELX suite) refines positional and thermal parameters. Key metrics: R-factor < 0.05, wR₂ < 0.10 .

- Output : Bond lengths/angles confirm planarity of the phenolic ring and steric effects from dimethyl groups .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Optimize geometry at B3LYP/6-31G(d) level to study frontier molecular orbitals (FMOs). HOMO-LUMO gaps (~4.5 eV) indicate electrophilic reactivity at the formyl group .

- Electrostatic Potential Maps : Highlight nucleophilic regions (phenolic -OH) and electrophilic sites (formyl carbon) .

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes). Use AutoDock Vina with force fields adjusted for aromatic stacking .

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results?

- Methodological Answer :

- Case Example : If NMR suggests free rotation of the formyl group but XRD shows a fixed conformation:

Dynamic NMR : Variable-temperature studies to assess rotational barriers.

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) stabilizing the crystal structure .

- Validation : Compare experimental XRD bond lengths with DFT-optimized geometries .

Q. What strategies elucidate the mechanism of biological activity in derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing formyl with carboxyl or amine groups) and test antimicrobial/anticancer activity .

- Mechanistic Probes :

- Fluorescence Quenching : Monitor binding to serum albumin (e.g., BSA) to assess pharmacokinetics.

- ROS Detection : Use DCFH-DA assay to evaluate antioxidant/pro-oxidant effects .

- In Silico ADMET : Predict bioavailability and toxicity using SwissADME or ProTox-II .

Data Contradiction Analysis

Example : Discrepancy in formyl group orientation (XRD vs. NMR).

- Resolution Workflow :

Key Notes

- Advanced Tools : SHELX (v.2018), Gaussian16 (DFT), and AutoDock Vina referenced where applicable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.